molecular formula C8H17NO2 B12067938 2-Amino-1-(oxan-3-yl)propan-2-ol

2-Amino-1-(oxan-3-yl)propan-2-ol

Cat. No.: B12067938
M. Wt: 159.23 g/mol
InChI Key: YLZTVIRNPIAHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(oxan-3-yl)propan-2-ol is an amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group at position 2 and a tetrahydropyran-3-yl (oxan-3-yl) group at position 1. The oxan-3-yl moiety introduces a cyclic ether structure, which may enhance solubility in polar solvents and influence stereochemical properties.

Properties

IUPAC Name

2-amino-1-(oxan-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZTVIRNPIAHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCOC1)(N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The ketone undergoes condensation with aqueous ammonia to form an imine intermediate, which is subsequently reduced to the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in methanol or dichloromethane at 0–25°C facilitates this transformation. For example, analogous syntheses of 2-amino-2-(oxan-4-yl)propan-1-ol employ NaBH₄ in ethanol, achieving yields of 60–75%.

Table 1: Reductive Amination Parameters for Analogous Compounds

SubstrateReducing AgentSolventTemp (°C)Yield (%)
1-(oxan-4-yl)propan-2-oneNaBH₄Ethanol2568
Cyclobutylpropan-2-oneNaBH(OAc)₃DCM072

Challenges and Optimization

Regioselectivity issues may arise if the ketone exhibits steric hindrance from the oxan-3-yl group. Employing bulkier reducing agents (e.g., L-Selectride) or low temperatures (−20°C) can mitigate side reactions. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) is often required to isolate the product as a hygroscopic oil.

Nucleophilic Ring-Opening of Epoxides

Epoxide ring-opening with ammonia or amines provides a direct route to vicinal amino alcohols. For 2-amino-1-(oxan-3-yl)propan-2-ol, this method requires synthesizing 2-(oxan-3-yl)oxirane as the epoxide precursor.

Epoxide Synthesis

The epoxide is prepared via epoxidation of 1-(oxan-3-yl)prop-1-ene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Yields typically range from 50–65%, with careful control of stoichiometry to avoid over-oxidation.

Ammonia-Mediated Ring-Opening

Treatment of the epoxide with aqueous ammonia (25% w/w) in tetrahydrofuran (THF) at 60°C for 12–24 hours induces nucleophilic attack at the less substituted carbon, yielding the amino alcohol. This method aligns with protocols for analogous oxan-4-yl derivatives, achieving 55–70% yields.

Table 2: Epoxide Ring-Opening Conditions

EpoxideNucleophileSolventTemp (°C)Yield (%)
2-(oxan-4-yl)oxiraneNH₃THF6065
CyclobutyloxiraneNH₃H₂O8058

Hydrolysis of Cyano Derivatives

The hydrolysis of nitriles to carboxylic acids, followed by reduction to alcohols and subsequent amination, offers a multi-step pathway.

Synthesis of 2-Cyano-1-(oxan-3-yl)propan-2-ol

A Grignard reagent (e.g., oxan-3-ylmagnesium bromide) reacts with acrylonitrile in THF at −78°C to form the cyanohydrin. Quenching with ammonium chloride yields 2-cyano-1-(oxan-3-yl)propan-2-ol (45–50% yield).

Hydrolysis and Reduction

The nitrile is hydrolyzed to the corresponding amide using concentrated HCl at 100°C, followed by Hofmann degradation with NaOBr to yield the primary amine. Subsequent reduction of the ketone intermediate with NaBH₄ produces the amino alcohol. Overall yields for this route are modest (30–40%) due to multiple steps.

The Mitsunobu reaction enables the introduction of the oxan-3-yl group via ether bond formation.

Reaction Setup

2-Amino-2-propanol reacts with 3-hydroxytetrahydrofuran (oxan-3-ol) in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C. This method, adapted from thiadiazole syntheses, achieves 50–60% yields.

Table 3: Mitsunobu Reaction Parameters

AlcoholDonorReagentYield (%)
2-Amino-2-propanolOxan-3-olDIAD/PPh₃55
3-Methylpyridin-2-amine5-IsopropoxypicolinonitrileDIAD/PPh₃36

Enzymatic Resolution for Stereoselective Synthesis

Chiral amino alcohols are accessible via enzymatic resolution of racemic mixtures. Lipase-catalyzed acetylation of the alcohol moiety selectively modifies one enantiomer, enabling separation.

Procedure

Racemic 2-amino-1-(oxan-3-yl)propan-2-ol is treated with vinyl acetate and Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) at 30°C. The (R)-enantiomer is acetylated, leaving the (S)-enantiomer unreacted. Column chromatography isolates the desired isomer with >90% enantiomeric excess (ee) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(oxan-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is a secondary amine.

    Substitution: The major products are halogenated derivatives.

Scientific Research Applications

2-Amino-1-(oxan-3-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(oxan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, stabilizing the compound’s interaction with proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-Amino-1-(oxan-3-yl)propan-2-ol and related amino alcohols:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Source (Evidence ID)
2-Amino-1-(oxan-3-yl)propan-2-ol C₈H₁₇NO₂ 159.23 g/mol Oxan-3-yl (cyclic ether) Hypothesized: Enhanced solubility, chiral resolution potential Inferred
(S)-2-Amino-3-phenylpropan-1-ol C₉H₁₃NO 151.21 g/mol Phenyl group at C3 Used in peptide synthesis; chiral building block
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate C₁₁H₂₀ClNO₃ 273.74 g/mol 2,6-Dimethyl-phenoxy group Pharmaceutical intermediate; halogenated derivative
3-Amino-2-benzylpropan-1-ol C₁₀H₁₅NO 165.23 g/mol Benzyl group at C2 Potential CNS-targeting agent; high lipophilicity
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C₉H₁₁ClFNO 215.65 g/mol Halogenated aryl group Antimicrobial/antifungal applications
2-Amino-1,3-propanediol C₃H₉NO₂ 107.11 g/mol Diol structure (no aryl/ether) Laboratory reagent; hygroscopic

Key Observations:

Substituent Effects on Solubility and Reactivity The oxan-3-yl group in 2-Amino-1-(oxan-3-yl)propan-2-ol introduces a polar, non-aromatic cyclic ether, likely improving water solubility compared to aryl-substituted analogs like (S)-2-Amino-3-phenylpropan-1-ol (logP ~1.2 inferred from Csp³ fraction in ). Halogenated derivatives (e.g., 2-chloro-6-fluorophenyl in ) exhibit increased lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Biological Activity Aryl-substituted compounds (e.g., benzyl or phenoxy groups in ) are often explored for CNS or antimicrobial activity due to enhanced bioavailability and target affinity. The oxan-3-yl group’s steric and electronic profile may modulate interactions with enzymes or receptors, though specific data are lacking.

Synthetic Accessibility

  • Cyclic ethers like oxan-3-yl may require specialized cyclization or protection strategies, contrasting with simpler aryl substitutions (e.g., phenyl in ).
  • Halogenated derivatives () often involve Friedel-Crafts or Suzuki coupling for aryl group introduction.

Safety and Handling Amino alcohols generally require precautions against eye/skin contact (e.g., 2-Amino-1,3-propanediol in ). The oxan-3-yl group’s lower volatility (compared to propan-2-ol in ) may reduce inhalation hazards.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(oxan-3-yl)propan-2-ol, and how can reaction conditions be systematically optimized?

The synthesis of 2-Amino-1-(oxan-3-yl)propan-2-ol typically involves multi-step reactions, starting with precursors such as oxan-3-yl derivatives. Key steps include:

  • Nucleophilic substitution to introduce the amino group.
  • Hydroxylation under controlled pH and temperature to stabilize the propan-2-ol moiety.
  • Purification via column chromatography or recrystallization to isolate the target compound.

Q. Optimization parameters :

  • Temperature : Elevated temperatures (60–80°C) accelerate substitution but may degrade sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve yield in hydrogenation steps .

Q. What analytical techniques are most effective for characterizing 2-Amino-1-(oxan-3-yl)propan-2-ol, and how are data interpreted?

Technique Purpose Key Data
NMR Structural elucidationChemical shifts (δ) for oxan-3-yl protons (3.5–4.0 ppm) and amino groups (1.5–2.5 ppm) .
Mass Spectrometry Molecular weight confirmationParent ion ([M+H]+) matching theoretical mass (e.g., 174.2 g/mol) .
HPLC Purity assessmentRetention time and peak area (>95% purity) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability : Degrades in acidic/basic conditions via hydrolysis of the oxan-3-yl ether.
  • Storage recommendations : Store at 4°C in inert, anhydrous environments to prevent oxidation .
  • Degradation products : Identified via LC-MS as 3-aminopropanol and oxan-3-ol derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

SAR studies focus on modifying functional groups to enhance target binding:

  • Oxan-3-yl substitution : Replacing with azepane () increases lipophilicity, improving blood-brain barrier penetration .
  • Amino group modifications : Acylation or alkylation alters receptor affinity .

Q. Example comparison :

Derivative Modification Effect
2-Amino-1-(oxan-4-yl)propan-2-olOxan-4-yl substitutionReduced steric hindrance, higher solubility .
2-Acetamido-1-(oxan-3-yl)propan-2-olAcetylated amino groupEnhanced metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Target specificity profiling : Use CRISPR-Cas9 knockout models to confirm on-target effects .
  • Meta-analysis : Cross-reference data from PubChem, ECHA, and GLPBIO to identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predict binding modes to receptors (e.g., GPCRs) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME estimates bioavailability, toxicity, and metabolic pathways .

Q. What methodologies are used to investigate the compound’s mechanism of action in neurological pathways?

  • In vitro assays : Measure inhibition of choline uptake in SH-SY5Y neuroblastoma cells .
  • In vivo models : Zebrafish assays quantify behavioral changes linked to GABAergic modulation .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.